molecular formula C14H14N6O2S B5719200 N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

Numéro de catalogue B5719200
Poids moléculaire: 330.37 g/mol
Clé InChI: HBICMALNHTVFDA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as TAK-915, is a small molecule compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in the regulation of glucose homeostasis and insulin secretion.

Mécanisme D'action

N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide acts as a selective antagonist of GPR40, which is expressed in various tissues, including the brain, pancreas, and gastrointestinal tract. GPR40 is involved in the regulation of glucose homeostasis and insulin secretion, as well as the modulation of neurotransmitter release and synaptic plasticity in the brain. By blocking the activity of GPR40, N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is thought to enhance cognitive function and memory performance by modulating synaptic transmission and plasticity in the brain.
Biochemical and physiological effects:
N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to improve cognitive function and memory performance in preclinical models of cognitive impairment. It has also been shown to reduce amyloid-beta deposition and neuroinflammation in the brain, which are hallmarks of Alzheimer's disease. However, the exact biochemical and physiological effects of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide on the brain and other tissues are still under investigation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide for lab experiments is its selectivity for GPR40, which allows for the specific modulation of this receptor without affecting other signaling pathways. However, N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has some limitations, such as its low solubility and bioavailability, which may affect its efficacy in vivo. Additionally, the exact dose and administration regimen of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide for optimal cognitive enhancement are still unknown and require further investigation.

Orientations Futures

There are several future directions for the research and development of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. One area of focus is the optimization of the synthesis method and formulation of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide for improved solubility and bioavailability. Another area of focus is the elucidation of the exact mechanism of action of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide on synaptic transmission and plasticity in the brain. Additionally, the clinical efficacy and safety of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide for the treatment of Alzheimer's disease and other cognitive disorders need to be further evaluated in clinical trials. Finally, the potential use of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in combination with other cognitive enhancers or neuroprotective agents for synergistic effects should be explored.

Méthodes De Synthèse

The synthesis of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-bromo-1-benzofuran with propylamine, followed by the reaction of the resulting compound with thioamide and tetrazole. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The purity and identity of the compound are confirmed by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and age-related cognitive decline. In these studies, N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to improve cognitive function and memory performance, as well as reduce amyloid-beta deposition and neuroinflammation in the brain. N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is currently being evaluated in clinical trials for the treatment of Alzheimer's disease and other cognitive disorders.

Propriétés

IUPAC Name

N-[(1-propyltetrazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-2-7-20-13(17-18-19-20)16-14(23)15-12(21)11-8-9-5-3-4-6-10(9)22-11/h3-6,8H,2,7H2,1H3,(H2,15,16,17,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBICMALNHTVFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-propyl-1H-tetrazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.